An In-depth Technical Guide to the Safety and Toxicological Profile of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
An In-depth Technical Guide to the Safety and Toxicological Profile of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Introduction: A Predictive Approach to a Novel Compound
In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which established safety and toxicity data are absent. 2-methyl-3-pyrrolidin-1-yl-benzoic Acid is one such compound. This guide provides a comprehensive, predictive analysis of its potential hazards and toxicological profile. Our approach is grounded in the well-established principle of structure-activity relationships (SAR). By dissecting the molecule into its core components—a substituted benzoic acid and a pyrrolidine ring—we can infer a probable safety profile based on extensive data available for these chemical classes.
This document is designed to empower researchers to make informed decisions regarding handling, experimental design, and the necessary toxicological screens for this and similar novel compounds. We will delve into a predicted safety profile, explore the likely toxicological mechanisms, and propose a validated experimental workflow to empirically determine its safety.
Chemical Identity and Structural Analogs
To build a predictive profile, it is crucial to identify the core structure and its close, well-documented relatives.
-
Subject Compound: 2-methyl-3-pyrrolidin-1-yl-benzoic Acid
-
Molecular Formula: C₁₂H₁₅NO₂
-
Core Components:
-
Benzoic Acid Scaffold: A carboxylic acid attached to a benzene ring, substituted with a methyl group.
-
Pyrrolidine Moiety: A five-membered saturated nitrogen-containing heterocycle.
-
-
Key Structural Analog: 2-Pyrrolidin-1-yl-benzoic Acid (CAS: 78648-27-8) is a closely related compound, lacking only the methyl group.[1] Data from this and other substituted benzoic acids can provide valuable insights.
Predicted Safety Data Sheet (SDS) Profile
The following table summarizes the likely hazards and handling precautions for 2-methyl-3-pyrrolidin-1-yl-benzoic Acid, extrapolated from the SDS of 2-methylbenzoic acid[2], pyrrolidine, and general benzoic acid derivatives[3][4].
| SDS Section | Predicted Information | Rationale and Causality |
| GHS Hazard Classification | Warning. • H302: Harmful if swallowed. • H315: Causes skin irritation. • H319: Causes serious eye irritation. • H335: May cause respiratory irritation. | The benzoic acid moiety is associated with skin, eye, and respiratory irritation[2][5]. The overall structure suggests moderate oral toxicity, a common feature for many biologically active small molecules[6]. |
| First Aid Measures | • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a poison center or doctor. • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor. | Standard first aid for acidic, irritant compounds. The potential for serious eye damage, a known risk for benzoic acid, necessitates immediate and thorough rinsing and professional medical follow-up[5][7]. |
| Handling and Storage | • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors. Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge. • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Incompatible with strong oxidizing agents and strong bases. | Prudent laboratory practices for handling fine chemicals are essential[3]. The acidic nature of the carboxylic group necessitates segregation from strong bases. The pyrrolidine nitrogen can be oxidized, warranting separation from strong oxidizers[4][8]. |
| Personal Protective Equipment (PPE) | • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. | A multi-layered PPE approach is crucial. Given the predicted skin and serious eye irritation, robust eye and skin protection is non-negotiable. Respiratory protection mitigates the risk of inhaling the irritant powder[6]. |
In-depth Toxicological Profile (Predictive)
The toxicity of this molecule can be understood as a composite of the effects of its two primary structural motifs.
The Substituted Benzoic Acid Moiety: A Surface-Level Irritant
Benzoic acid and its derivatives are known to act as irritants. Their toxicity is often influenced by their physicochemical properties.
-
Mechanism of Irritation: The carboxylic acid group can disrupt cell membranes, leading to irritation upon contact with skin, eyes, and mucous membranes[8].
-
Structure-Toxicity Relationship: The toxicity of substituted benzoic acids in aquatic organisms has been shown to correlate with hydrophobicity (logKow) and the electronic nature of the substituents[9][10]. Electron-withdrawing groups can influence the compound's reactivity and degradation pathways[11]. While the methyl and pyrrolidine groups on the subject compound are not strongly electron-withdrawing, their presence will modulate the overall lipophilicity, affecting cell membrane interaction and potential for bioaccumulation.
The Pyrrolidine Moiety: A Potential Metabolic Liability
While the pyrrolidine ring is a common and valuable scaffold in medicinal chemistry for improving solubility and potency, it carries a well-documented toxicological risk[12][13].
-
Metabolic Bioactivation: The primary toxicological concern with the pyrrolidine ring is its potential for metabolic activation by Cytochrome P450 (CYP450) enzymes in the liver. This process can generate reactive electrophilic metabolites, specifically an iminium ion and an aminoaldehyde[12].
-
Consequences of Bioactivation: These reactive metabolites can form covalent bonds with endogenous macromolecules like DNA and proteins. This can lead to:
-
Genotoxicity & Mutagenicity: DNA adduct formation can cause mutations, a significant concern in drug development[12].
-
Organ Toxicity: Covalent binding to cellular proteins can disrupt their function, leading to cell death and potential organ damage (e.g., hepatotoxicity).
-
-
Central Nervous System (CNS) Activity: Certain pyrrolidine-containing compounds, particularly synthetic cathinones, are potent inhibitors of dopamine and norepinephrine transporters, leading to high abuse potential[14]. While the subject compound's structure is distinct, the presence of the pyrrolidine ring suggests that CNS activity, though not guaranteed, should be considered during safety profiling.
The diagram below illustrates the potential metabolic bioactivation pathway of the pyrrolidine ring, a critical consideration for any drug development program involving this scaffold.
Caption: Metabolic bioactivation of a pyrrolidine-containing compound.
Recommended Experimental Workflow for Safety Validation
To move from a predictive to a definitive safety profile, a structured, tiered experimental approach is essential. This workflow constitutes a self-validating system, where each step informs the necessity and design of the next.
Step 1: In Vitro Genotoxicity Assessment
Causality: The primary concern stemming from the pyrrolidine moiety is potential mutagenicity via metabolic activation[12]. Therefore, a bacterial reverse mutation assay (Ames test) is the logical first step.
Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is critical to detect mutagens that require bioactivation, as predicted for the pyrrolidine ring.
-
Dose Selection: Use a range of at least five analyzable concentrations of the test compound, typically spanning from 10 to 5000 µ g/plate .
-
Execution: Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar. Pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A dose-dependent increase of at least two-fold over the negative control is considered a positive result.
Step 2: In Vitro Cytotoxicity Assay
Causality: To determine the compound's general toxicity to mammalian cells and establish concentration ranges for further assays.
Protocol: MTT Assay
-
Cell Line Selection: Use a relevant cell line, such as HepG2 (human liver carcinoma), as the liver is the primary site of metabolism.
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dosing: Treat cells with a serial dilution of the compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Step 3: Metabolic Stability Assessment
Causality: To directly investigate the predicted metabolic liability of the pyrrolidine ring.
Protocol: Liver Microsomal Stability Assay
-
System: Use pooled human or rat liver microsomes, which contain a high concentration of CYP450 enzymes.
-
Reaction: Incubate the test compound (at a low concentration, e.g., 1 µM) with microsomes and the essential cofactor NADPH (to initiate the enzymatic reaction) at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.
-
Calculation: Determine the compound's half-life (t₁/₂) and intrinsic clearance (Cl_int). A short half-life indicates rapid metabolism and a higher likelihood of reactive metabolite formation.
The following diagram outlines this logical, tiered approach to safety assessment.
Caption: A tiered experimental workflow for toxicological assessment.
Conclusion
While 2-methyl-3-pyrrolidin-1-yl-benzoic Acid lacks a dedicated public safety record, a robust, predictive profile can be constructed through careful analysis of its constituent chemical motifs. The compound should be handled as a substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. The most critical, yet less apparent, risk is the potential for metabolic bioactivation of the pyrrolidine ring into genotoxic metabolites. This possibility mandates that any research program intending to use this compound, particularly for in vivo applications, should prioritize empirical toxicological evaluation. The tiered workflow presented here, starting with in vitro genotoxicity and cytotoxicity assays, provides a field-proven, logical, and resource-efficient path to definitively characterize the safety and toxicological profile of this novel molecule.
References
-
Wang, L., Yang, X., Chen, J., & Qiao, X. (2007). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Chemosphere, 68(5), 844-852. [Link]
-
Chen, J., Quan, X., Zhao, H., & Chen, S. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and Environmental Safety, 72(5), 1438-1443. [Link]
-
Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 637-647. [Link]
-
Islam, M. T., et al. (2021). Pyrrolidine alkaloids and their promises in pharmacotherapy. Journal of Ethnopharmacology, 277, 114258. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID. Retrieved from [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248035. [Link]
-
Sbardella, G., & Petrucci, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 3-[(1H-imidazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Al-Hamdi, A. A., et al. (2022). Degradation of Substituted Benzoic Acids Related to Structural Reactivity. Water, 14(19), 3051. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Australian Government Department of Health. (2014). Benzoic acid, 2-methyl-, cadmium salt: Human health tier II assessment. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
European Commission. (2002). Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers concerning Benzoic Acid and Sodium Benzoate. Retrieved from [Link]
Sources
- 1. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.ca [fishersci.ca]
- 8. nj.gov [nj.gov]
- 9. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. d-nb.info [d-nb.info]
- 14. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
